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Annatto

Drug-Food Interactions Toxicology Regulatory Safety

Annatto (E160b) is not interchangeable—bixin (oil-soluble, CAS 6983-79-5) achieves 94.5% cheese curd recovery vs. norbixin's 80%, directly reducing whey bleaching costs. Norbixin (water-soluble, CAS 542-40-5) uniquely provides antioxidant protection in oil-in-water emulsions (salad dressings, dairy beverages), a property absent in bixin or beta-carotene, enabling cleaner-label claims. For oral pharmaceuticals, norbixin-rich extracts are mandatory: bixin induces CYP1A enzymes in human hepatoma cells, creating drug-food interaction risks. The 20-fold ADI difference (bixin 6 mg/kg bw vs. norbixin 0.3 mg/kg bw) makes bixin the safer choice for deep orange hues in children's foods and EU markets. Procure the correct carotenoid profile to match your application matrix and avoid costly reformulation.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
CAS No. 626-76-6
Cat. No. B1238042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnatto
CAS626-76-6
Synonymsalpha-norbixin
beta-norbixin
norbixin
norbixin, (9-cis)-isomer
norbixin, potassium salt
norbixin, sodium salt
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
InChIInChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+
InChIKeyZVKOASAVGLETCT-LRRSNBNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 19.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether, oils
In water, 5.23X10-13 mg/L at 25 °C (estimated)

Structure & Identifiers


Interactive Chemical Structure Model





Annatto (CAS 626-76-6): Procurement Considerations for Bixin and Norbixin Carotenoid Colorants


Annatto (CAS 626-76-6) refers to a natural food colorant (E160b) extracted from the seeds of Bixa orellana, consisting of a mixture of carotenoid pigments, primarily the oil-soluble bixin (CAS 6983-79-5) and the water-soluble norbixin (CAS 542-40-5) [1]. These apocarotenoids provide yellow to orange-red hues and are widely used in the food, pharmaceutical, and cosmetic industries due to their regulatory acceptance and versatility across different formulation matrices [2].

Why Annatto (E160b) Cannot Be Replaced by a Single Analog: Bixin vs. Norbixin Differentiation


Procurement of annatto-based colorants is complicated by the functional divergence between its two primary carotenoid constituents, bixin and norbixin. Despite their similar core structures, they exhibit fundamentally different solubility, stability, and biological activity profiles [1]. Direct substitution of one form for the other, or for alternative carotenoids like beta-carotene or curcumin, is not feasible without compromising color yield, process efficiency, or regulatory compliance, as demonstrated by distinct recovery rates in cheese manufacturing and differential CYP450 induction potential in human cell lines [2].

Annatto (E160b) Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Cytochrome P450 Induction: Bixin's Unique Metabolic Liability vs. Norbixin's Inert Profile

In a direct head-to-head study in human HepG2 hepatoma cells, bixin treatment significantly upregulated the expression of CYP1A1 and CYP1A2 genes, while norbixin showed no inducer effect on any CYP enzymes tested [1]. This establishes a clear functional distinction that is critical for applications where hepatic enzyme induction is a safety concern.

Drug-Food Interactions Toxicology Regulatory Safety

Antioxidant Efficacy in Bulk Oil and Emulsions: Norbixin's Superior Performance Over Beta-Carotene and Bixin

A comparative study of carotenoid antioxidants in bulk olive oil and oil-in-water emulsions stored at 60°C found that norbixin was the only carotenoid to inhibit lipid oxidation in both systems [1]. At a concentration of 2 mM, norbixin demonstrated antioxidant activity comparable to 0.1 mM delta-tocopherol, a 20-fold molar excess, in bulk oil.

Lipid Oxidation Food Stability Antioxidant Additives

Partitioning Efficiency in Cheese Manufacturing: Bixin's Superior Cheese Recovery Over Norbixin

A study on Cheddar cheese manufacture directly compared the partitioning of bixin and norbixin between the cheese curd and whey streams [1]. Bixin demonstrated significantly higher retention in the cheese (94.5%) and minimal loss to whey (1.3%), whereas norbixin showed lower cheese recovery (80%) and substantial whey loss (9.3-11.2%).

Dairy Processing Colorant Retention Process Optimization

Regulatory Safety Margin: Acceptable Daily Intake (ADI) Differential Between Bixin and Norbixin

The European Food Safety Authority (EFSA) re-evaluation of annatto extracts (E 160b) established distinct Acceptable Daily Intake (ADI) values for bixin and norbixin based on toxicological data [1]. The ADI for bixin is 6 mg/kg body weight per day, whereas the ADI for norbixin is 0.3 mg/kg body weight per day—a 20-fold difference in the allowed daily intake.

Food Safety Regulatory Compliance Toxicology

Photostability in Dairy Model Systems: Beta-Carotene Outperforms Annatto Under UV and Visible Light

A comparative study of light stability in a Cheddar cheese model system revealed that a commercial beta-carotene preparation was more photostable than an annatto extract across both UV and visible light wavelengths [1]. The apparent quantum yields for photodegradation confirmed this difference, which was further validated in industrial-scale cheese production during 9 weeks of illuminated storage.

Food Packaging Shelf-Life Light Stability

Long-Term Stability During Cheese Ripening: Curcumin and Beta-Carotene Retain More Color Than Annatto After 180 Days

In a study on Ras cheese, the residual colorant content after 180 days of ripening was quantified by HPLC [1]. Annatto (norbixin) exhibited the lowest stability, with only 34.07% remaining, compared to 37.23% for beta-carotene and 43.20% for curcumin. This indicates that annatto degrades more rapidly than these alternatives during prolonged storage.

Cheese Ripening Color Stability Shelf-Life

Annatto (E160b) Application Scenarios: Where Bixin or Norbixin Provides a Procurable Advantage


Pharmaceutical or Nutraceutical Formulations Requiring Minimal CYP450 Interaction

Based on evidence that bixin, but not norbixin, induces CYP1A enzymes in human hepatoma cells [1], formulators of oral pharmaceuticals or supplements where hepatic metabolism is a concern should prioritize norbixin-rich annatto extracts or purified norbixin as a colorant. This selection minimizes the risk of drug-food interactions, a critical consideration for products containing narrow therapeutic index drugs or those targeting vulnerable populations.

Process Optimization in Cheddar and Hard Cheese Manufacturing

The superior retention of bixin in cheese curd (94.5% recovery) compared to norbixin (80% recovery) directly translates to reduced colorant loss to whey and lower overall raw material costs [2]. Cheese manufacturers aiming to optimize yield and minimize whey stream contamination (and associated bleaching costs) should procure bixin-based annatto preparations, particularly when using homogenization steps to ensure even distribution in the milk.

Emulsified Food Products Requiring Dual Color and Antioxidant Functionality

In oil-in-water emulsions such as salad dressings, mayonnaise, or dairy beverages, norbixin (2 mM) provides measurable antioxidant protection against lipid oxidation, a property not shared by bixin or beta-carotene in standalone tests [3]. Formulators seeking a natural colorant that also contributes to oxidative stability can leverage norbixin to potentially reduce or eliminate the need for additional synthetic antioxidants, supporting cleaner label claims.

Food Products with High Regulatory Safety Margin Requirements

The 20-fold difference in ADI between bixin (6 mg/kg bw/day) and norbixin (0.3 mg/kg bw/day) established by EFSA [4] means that for applications requiring higher colorant concentrations (e.g., deep orange hues in snacks or confectionery), bixin-based annatto offers a significantly larger safety buffer. This is particularly relevant for products intended for the EU market or for use in children's foods where exposure limits are more critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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